2,2,5-trimethyl-4H-benzo[d][1,3]dioxin-4-one
CAS No.:
Cat. No.: VC18330260
Molecular Formula: C11H12O3
Molecular Weight: 192.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12O3 |
|---|---|
| Molecular Weight | 192.21 g/mol |
| IUPAC Name | 2,2,5-trimethyl-1,3-benzodioxin-4-one |
| Standard InChI | InChI=1S/C11H12O3/c1-7-5-4-6-8-9(7)10(12)14-11(2,3)13-8/h4-6H,1-3H3 |
| Standard InChI Key | PUMKDDYXTXGPAI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)OC(OC2=O)(C)C |
Introduction
Structural Characteristics and Nomenclature
2,2,5-Trimethyl-4H-benzo[d] dioxin-4-one belongs to the benzodioxinone family, featuring a bicyclic framework with a ketone group at position 4. Key structural attributes include:
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Fused ring system: A benzene ring fused to a 1,3-dioxin-4-one moiety.
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Substituents: Methyl groups at positions 2, 2, and 5, with potential additional functionalization (e.g., methoxy at position 7 in the reported analogue) .
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Electrophilic sites: The carbonyl group at position 4 and electron-deficient regions within the dioxin ring, enabling nucleophilic attack.
The IUPAC name for the methoxy-substituted derivative is 7-methoxy-2,2,5-trimethyl-4H-benzo[d][1, dioxin-4-one, with the molecular formula and a molecular weight of 234.25 g/mol .
Synthesis and Optimization
Synthetic Route to 7-Methoxy-2,2,5-trimethyl-4H-benzo[d] dioxin-4-one
The synthesis involves a Mitsunobu reaction followed by functional group transformations :
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Starting material: 7-Hydroxy-2,2,5-trimethyl-4H-benzo[d] dioxin-4-one (compound 17).
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Mitsunobu reaction:
Key reaction parameters:
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Solvent polarity and temperature critically influence yield.
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Excess methanol ensures complete O-methylation without side reactions.
Spectroscopic Characterization
Data for 7-methoxy-2,2,5-trimethyl-4H-benzo[d] dioxin-4-one :
| Spectrum | Data |
|---|---|
| δ 3.45 (s, 3H, OCH), 1.55 (s, 6H, 2×CH), 2.32 (s, 3H, CH) | |
| δ 164.7 (C=O), 160.4 (OCH), 145.3 (aromatic C), 55.4 (OCH) | |
| HRMS | Found: 245.0803 ([M + Na]), Calc.: 245.0784 |
Chemical Reactivity and Applications
Reactivity Patterns
The dioxinone core participates in diverse transformations:
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Nucleophilic acyl substitution: The carbonyl group reacts with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively .
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Ring-opening reactions: Under acidic or basic conditions, the dioxin ring opens to yield keto-acids or esters, useful in synthesizing polyketide scaffolds .
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Cycloadditions: The electron-deficient dioxin moiety engages in [4+2] cycloadditions with dienes, forming fused heterocycles .
Applications in Organic Synthesis
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Acetoacetylation reagent: Serves as a stable alternative to diketene for introducing acetoacetyl groups into alcohols, amines, and thiols .
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Intermediate in natural product synthesis: Used in constructing complex molecules such as macrolides and alkaloids due to its latent reactivity .
Comparative Analysis with Related Dioxinones
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